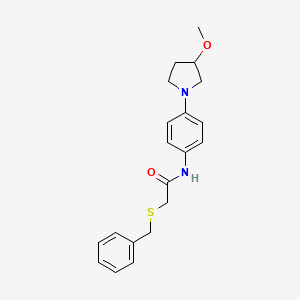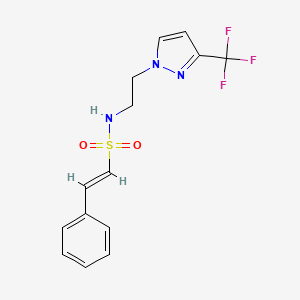
2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound also contains an oxetane ring, which is a three-membered cyclic ether . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron atom from an organic molecule, could be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring, an oxetane ring, and a trifluoromethyl group . The presence of these functional groups could influence the compound’s reactivity and properties.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the pyridine ring, oxetane ring, and trifluoromethyl group . For example, the pyridine ring could undergo electrophilic substitution reactions, while the oxetane ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Investigation of Molecular Properties
The application of quantum chemical calculations, specifically Density Functional Theory (DFT), provides insight into the electronic properties and molecular densities of related pyridine derivatives. These investigations aid in understanding the molecular interactions and reactivity of compounds such as 2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine, facilitating their application in various scientific fields, including material science and molecular engineering M. Bouklah et al., 2012.
Crystal Structure Analysis
The detailed study of the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, showcases the significance of hydrogen-bonding networks in determining the structural and physical properties of pyridine derivatives. This information is crucial for the design and development of new materials with specific desired properties, such as enhanced stability or tailored electronic characteristics N. Ye & J. Tanski, 2020.
Synthesis of Nicotinic Acid Derivatives
Research on the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors highlights the importance of this compound and related compounds in pharmaceutical chemistry. These derivatives play a key role as intermediates in the manufacture of therapeutic agents, demonstrating the compound's utility in drug discovery and development L. Kiss et al., 2008.
Trifluoroacetylation of Arenes
The utility of 2-(Trifluoroacetoxy)pyridine for the trifluoroacetylation of arenes under Friedel–Crafts conditions illustrates the role of pyridine derivatives in synthetic organic chemistry. This methodology enables the efficient production of trifluoromethyl aryl ketones, which are valuable intermediates in the synthesis of agrochemicals, pharmaceuticals, and materials science T. Keumi et al., 1990.
Synthesis of Pesticides
2,3-Dichloro-5-trifluoromethyl pyridine, a compound related to this compound, is widely used in the synthesis of pesticides. The exploration of various synthesis methods for this compound underscores its significance in the development of new agrochemicals, contributing to enhanced agricultural productivity and pest management Lu Xin-xin, 2006.
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine” would depend on its physical and chemical properties. For example, if the compound is highly reactive or volatile, it could pose a risk of fire or explosion . Additionally, the compound could potentially pose health risks if ingested or inhaled .
Zukünftige Richtungen
The future directions for research on “2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine” could include exploring its potential applications in various fields, such as organic synthesis or medicinal chemistry . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its reactivity .
Eigenschaften
IUPAC Name |
2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-2-8(13-3-6)15-7-4-14-5-7/h1-3,7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLADWPWSMQEFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

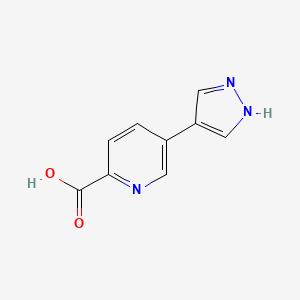
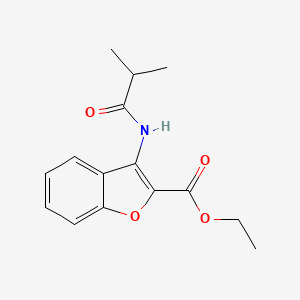
![2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2442758.png)
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/no-structure.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442760.png)
![1-[4-(6-Nitro-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2442761.png)
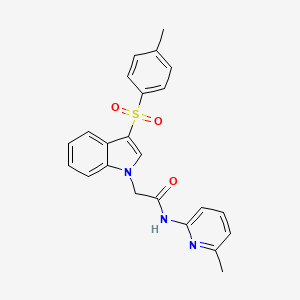
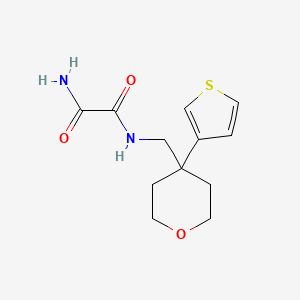
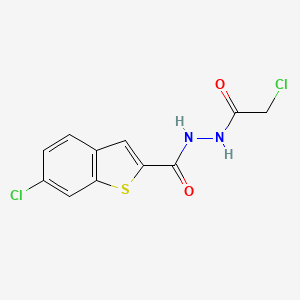
![N-(Benzo[d]thiazol-2-ylmethyl)acrylamide](/img/structure/B2442767.png)
![N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2442769.png)
![2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2442770.png)
